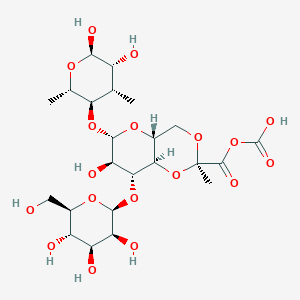
dl-Alanyl-dl-leucine
Overview
Description
Dl-Alanyl-dl-leucine (Aldl) is an amino acid dipeptide consisting of two amino acids, alanine and leucine, linked together by a peptide bond. It is a naturally occurring peptide found in some plant proteins and is used in the laboratory for a variety of applications. Aldl is a versatile molecule with a wide range of uses in biochemistry, biotechnology, and pharmaceutical research.
Scientific Research Applications
1. Peptide Synthesis and Racemization Studies
In peptide synthesis, dl-Alanyl-dl-leucine has been used in the study of racemization. Izumiya, Muraoka, and Aoyagi (1971) synthesized several tripeptides using this compound and analyzed the separation of diastereomers. They developed a procedure to determine the amounts of different diastereomers in a peptide, contributing to understanding racemization during peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).
2. Study of Amino Acid Analogs and Inhibition
Research by Edelson et al. (1959) on 3-Cyclohexene-1-dl-alanine, an analog of leucine, involved this compound. They explored how the structure of the cyclohexene ring influences inhibitory properties, offering insights into amino acid analogs (Edelson, Skinner, Ravel, & Shive, 1959).
3. Cryo-bioorganic Chemistry
Vajda and Hollósi (2001) investigated the chirality of l-/dl-leucine cooligomerization in both liquid and frozen aqueous solutions. Their study provided novel insights into the effects of freezing on stereoselection, important for understanding biochemical processes at low temperatures (Vajda & Hollósi, 2001).
4. Enzyme Inhibition Studies
Birch, El-obeid, and Akhtar (1972) synthesized chloromethyl ketone analogs of dl-leucine and other amino acids to study their inhibitory effects on leucine aminopeptidase. Their research contributed to understanding the interaction between specific amino acid analogs and enzymes (Birch, El-obeid, & Akhtar, 1972).
5. Histochemical Enzyme Demonstration
Burstone and Folk (1956) developed a histochemical method for demonstrating aminopeptidase in tissue sections using this compound. This method aids in the histochemical study of enzymes in biological tissues (Burstone & Folk, 1956).
6. Biosynthesis of Monoterpenoids
Tange (1981) studied the incorporation of this compound into monoterpenoids in plants. This research aids in understanding the biosynthetic pathways leading to monoterpenoids from amino acids (Tange, 1981).
7. Enhancement of l-Leucine Production
Wang et al. (2020) conducted a study focusing on enhancing the production of l-leucine, involving metabolic engineering strategies. The research offers valuable insights for industrial bioconversion processes (Wang, Shi, Chen, Zhang, Xu, & Zhang, 2020).
8. RNA Aminoacylation
Usher and Needels (1986) explored the aminoacylation of RNA using racemic dl-leucine, contributing to the understanding of molecular evolution and stereoselectivity in bioorganic processes (Usher & Needels, 1986).
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
“dl-Alanyl-dl-leucine” is currently used for research and development purposes . A related compound, N-acetyl-l-leucine, is being studied for its potential in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
Mechanism of Action
Target of Action
The primary target of dl-Alanyl-dl-leucine is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . Acetylation of leucine switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .
Mode of Action
This compound interacts with its targets by switching the uptake of leucine into cells from LAT1 to OAT1, OAT3, and MCT1 . This switch is facilitated by the acetylation of leucine . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .
Biochemical Pathways
The catabolism of leucine, a component of this compound, is widely spread among bacteria and has been thoroughly studied . Its pathway is comprised of multiple reactions and converges with other catabolic routes, generating acetoacetate and acetyl-CoA as its final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .
Pharmacokinetics
The pharmacokinetics of the enantiomers of N-acetyl-leucine, a compound related to this compound, have been studied . The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects . The enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer .
Result of Action
The result of the action of this compound is the bypassing of LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved through the MCT1-mediated uptake of N-acetyl-l-leucine as a prodrug of leucine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with transporters in the cell membrane can be affected by the presence of other compounds . Additionally, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
dl-Alanyl-dl-leucine is involved in many biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1999-42-4, 1638-60-4, 3303-34-2 | |
| Record name | DL-Alanyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)







